
1-(2-氯丙酰)-4-(2-氟苯基)哌嗪
描述
“3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” is a chemical compound with the CAS number 1094363-64-0 . It has a molecular weight of 244.65 and a molecular formula of C10H10ClFN2O2 .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea” are not fully detailed in the search results .科学研究应用
抗精神病药中的药效团贡献
芳基环烷基胺,包括苯基哌啶和哌嗪,作为药效团在多种抗精神病药中发挥着至关重要的作用。研究表明,芳基烷基取代基可以增强在 D2 样受体上的结合亲和力的效力和选择性。研究已经调查了特定药效团的贡献,表明复合结构在决定这些受体的选择性和效力方面的重要性 (Sikazwe 等人,2009)。
哌嗪衍生物用于治疗
哌嗪是药物设计中一种重要的部分,存在于广泛的药物中,在各种领域具有治疗应用,例如抗精神病药、抗癌药、抗病毒药和抗炎药。哌嗪核的改性导致药用潜力的显着差异,证明了该支架在药物发现中的多功能性。这种适应性突出了哌嗪在开发新药疗法中的关键作用 (Rathi 等人,2016)。
芳基哌嗪衍生物的代谢途径相互作用
芳基哌嗪衍生物的代谢,包括其 N-脱烷基化,在它们的临床应用中起着重要作用,特别是对于治疗抑郁症、精神病或焦虑症。由这些过程形成的代谢物,特别是 1-芳基-哌嗪,因其对血清素和其他神经递质受体的多种作用而著称。了解这些衍生物的分布和代谢对于优化它们的治疗效果和安全性至关重要 (Caccia,2007)。
哌嗪类似物的抗分枝杆菌活性
哌嗪及其类似物在抗分枝杆菌研究中显示出前景,特别是针对结核分枝杆菌。利用哌嗪作为核心成分的化合物综述揭示了其在设计抗结核分子中的重要作用。对构效关系 (SAR) 的深入了解有助于开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂 (Girase 等人,2020)。
在抗抑郁药开发中的作用
哌嗪亚结构存在于许多上市的抗抑郁药中,突出了其在治疗抑郁症中的重要性。对哌嗪类化合物的研究为设计新型抗抑郁药提供了见解,强调了该亚结构除了其有利的中枢神经系统药代动力学特征之外的作用。对当前进展和 SAR 研究的分析强调了哌嗪对抗抑郁药疗效和效力的贡献 (Kumar 等人,2021)。
属性
IUPAC Name |
2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-10(14)13(18)17-8-6-16(7-9-17)12-5-3-2-4-11(12)15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHAPFJXSOTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195449 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928707-62-4 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928707-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3168325.png)
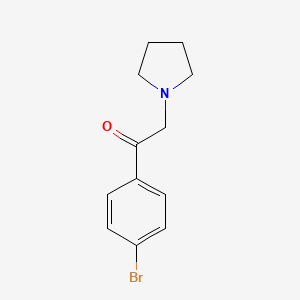
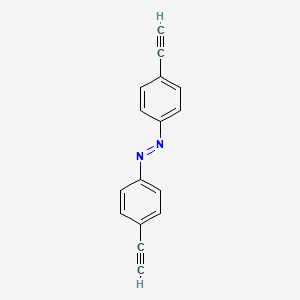
![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B3168343.png)
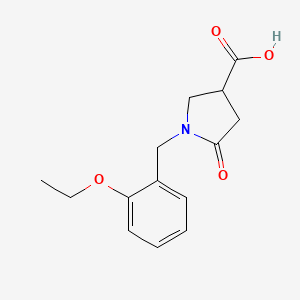
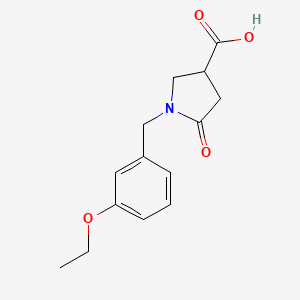

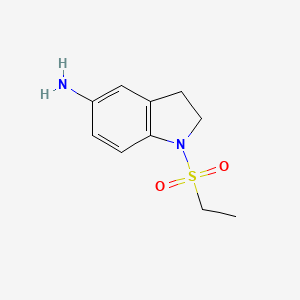

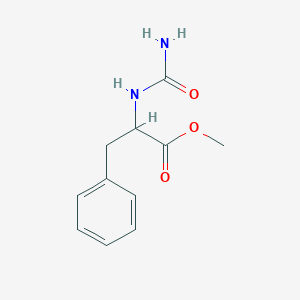
amine](/img/structure/B3168387.png)

![(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B3168424.png)